molecular formula C22H17N3O2 B15132476 1-(4-Methylbenzoyl)-N-phenyl-1H-indazole-3-carboxamide

1-(4-Methylbenzoyl)-N-phenyl-1H-indazole-3-carboxamide

Cat. No.: B15132476
M. Wt: 355.4 g/mol
InChI Key: FBVXURGANMWXMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylbenzoyl)-N-phenyl-1H-indazole-3-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives Indazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylbenzoyl)-N-phenyl-1H-indazole-3-carboxamide typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.

    Introduction of the 4-Methylbenzoyl Group: This step involves the acylation of the indazole core using 4-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a coupling reaction, such as Suzuki-Miyaura coupling, using phenylboronic acid and a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylbenzoyl)-N-phenyl-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the carbonyl groups present in the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzoyl)-N-phenyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

1-(4-Methylbenzoyl)-N-phenyl-1H-indazole-3-carboxamide can be compared with other indazole derivatives and benzoyl compounds:

    Similar Compounds: Examples include 1-benzoyl-3-phenylindazole, 1-(4-methylbenzoyl)-3-phenylthiourea, and 1-(4-methylbenzoyl)-N-phenylpiperidine.

    Uniqueness: The presence of both the 4-methylbenzoyl and phenyl groups attached to the indazole core makes this compound unique. This specific combination of functional groups can result in distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

Molecular Formula

C22H17N3O2

Molecular Weight

355.4 g/mol

IUPAC Name

1-(4-methylbenzoyl)-N-phenylindazole-3-carboxamide

InChI

InChI=1S/C22H17N3O2/c1-15-11-13-16(14-12-15)22(27)25-19-10-6-5-9-18(19)20(24-25)21(26)23-17-7-3-2-4-8-17/h2-14H,1H3,(H,23,26)

InChI Key

FBVXURGANMWXMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C(=N2)C(=O)NC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.